{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Overview
Description
The compound “{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Attached to this ring is a 2-chlorophenyl group and a methylamine group. The entire compound is in the form of a hydrochloride, meaning it is paired with a chloride ion.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The presence of these functional groups would likely be confirmed through spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The oxadiazole ring is known to participate in a variety of chemical reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the methylamine group could participate in reactions typical of amines.Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of compounds containing the 1,2,4-oxadiazole ring often involves innovative chemical reactions that showcase the versatility of these compounds. For example, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to the formation of tertiary amine derivatives, demonstrating a ring-fission/C–C bond cleavage reaction unique to this class of compounds (Jäger et al., 2002). Furthermore, the synthesis of new heterocyclic fused rings based on the 1,3,4-oxadiazole framework showcases the potential for creating novel compounds with diverse chemical properties (Abbas et al., 2017).
Antimicrobial and Anticancer Properties
Some derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system were synthesized and screened for their antimicrobial properties, revealing promising activity against various pathogens (JagadeeshPrasad et al., 2015). Additionally, novel 1,2,4-oxadiazole derivatives have been synthesized and tested for anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Yakantham et al., 2019).
Material Science Applications
The unique structural features of 1,2,4-oxadiazole derivatives also make them suitable for applications in material science, particularly in the development of new polymers with desirable properties. For example, new polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring in the side chain have been synthesized, exhibiting high thermal stability and interesting optical properties, such as fluorescence in the blue region, which could be beneficial for applications in optoelectronic devices (Hamciuc et al., 2015).
properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJDKPOOSXXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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